Ethyl 3-(4-methoxyphenoxy)propanoate

Lipophilicity ADME Prediction Physicochemical Profiling

Ethyl 3-(4-methoxyphenoxy)propanoate (CAS 82872-99-9) is a synthetic phenoxypropionate ester with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, due to its reactive methoxy and phenoxy functional groups.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 82872-99-9
Cat. No. B3156403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-methoxyphenoxy)propanoate
CAS82872-99-9
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CCOC1=CC=C(C=C1)OC
InChIInChI=1S/C12H16O4/c1-3-15-12(13)8-9-16-11-6-4-10(14-2)5-7-11/h4-7H,3,8-9H2,1-2H3
InChIKeyRWIVKEHBYNJTNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-methoxyphenoxy)propanoate (CAS 82872-99-9): A Differentiated Phenoxypropionate Ester for Synthesis and Biological Evaluation


Ethyl 3-(4-methoxyphenoxy)propanoate (CAS 82872-99-9) is a synthetic phenoxypropionate ester with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol [1]. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, due to its reactive methoxy and phenoxy functional groups [2]. It is characterized by a calculated LogP of 2.0272, indicating balanced lipophilicity for applications requiring both organic solubility and moderate aqueous partitioning .

Why Ethyl 3-(4-methoxyphenoxy)propanoate Cannot Be Replaced by Its Methyl Ester or Carboxylic Acid Analogs


Generic substitution among phenoxypropionate analogs is scientifically unsound due to quantifiable differences in key physicochemical properties that directly impact experimental outcomes. The ethyl ester moiety of Ethyl 3-(4-methoxyphenoxy)propanoate confers a distinct lipophilicity profile (LogP 2.0272) compared to its methyl ester analog (LogP ~2.174-2.8) and a dramatically different hydrophilicity profile relative to the carboxylic acid derivative (LogP 1.37, LogD₇.₄ -1.95) [1]. These variations alter membrane permeability, solubility, and metabolic stability. Furthermore, the compound's unique combination of methoxy and phenoxy groups enables specific reactivity and biological interactions that cannot be replicated by the more common phenyl analogs (e.g., Ethyl 3-(4-methoxyphenyl)propanoate, LogP 2.7) . Substitution without these considerations introduces uncontrolled variables, jeopardizing reproducibility in synthetic pathways and confounding interpretation of biological assays.

Quantitative Differentiation of Ethyl 3-(4-methoxyphenoxy)propanoate Against Key Analogs


LogP Value Comparison Against Methyl Ester and Carboxylic Acid Analogs

The lipophilicity of Ethyl 3-(4-methoxyphenoxy)propanoate, as indicated by its LogP value, is a critical determinant of its behavior in biological and synthetic systems. The target compound's LogP is reported as 2.0272 . In comparison, the methyl ester analog (Methyl 3-(4-methoxyphenoxy)propanoate) has a reported LogP of 2.174 [1], while the carboxylic acid analog (3-(4-methoxyphenoxy)propanoic acid) has a significantly lower LogP of 1.37 and a LogD₇.₄ of -1.95 [2].

Lipophilicity ADME Prediction Physicochemical Profiling

Enzyme Inhibition Profile: Lack of Activity Against 5-LOX and sEH

Ethyl 3-(4-methoxyphenoxy)propanoate was evaluated for its inhibitory activity against two therapeutically relevant enzymes, human 5-lipoxygenase (5-LOX) and human soluble epoxide hydrolase (sEH). In these assays, the compound exhibited an IC₅₀ of >10,000 nM (>10 μM) for both targets [1]. This lack of significant inhibition provides a valuable baseline for selectivity studies, particularly when compared to structurally related compounds that may demonstrate off-target activity against these enzymes.

Enzyme Inhibition Drug Discovery Target Selectivity

Synthesis and Yield Advantage: Quantitative Preparation via Adapted Vilsmeier Conditions

A one-step synthetic protocol for Ethyl 3-(4-methoxyphenoxy)propanoate has been reported, utilizing adapted Vilsmeier conditions to achieve a quantitative yield of the target compound [1]. This method provides a significant improvement over traditional multi-step esterification approaches that may require acid catalysts, reflux, and purification, thereby enhancing synthetic efficiency and reducing material costs.

Organic Synthesis Methodology Process Chemistry

Optimal Application Scenarios for Ethyl 3-(4-methoxyphenoxy)propanoate Based on Evidence


As a Lipophilic Building Block in Medicinal Chemistry for Optimizing ADME Properties

Given its distinct LogP of 2.0272, Ethyl 3-(4-methoxyphenoxy)propanoate is an ideal scaffold for medicinal chemists seeking to fine-tune the lipophilicity of lead compounds. It offers a middle ground between the more hydrophilic carboxylic acid analog (LogP 1.37, LogD₇.₄ -1.95) and the slightly more lipophilic methyl ester (LogP 2.174) or the significantly more lipophilic phenyl analog (LogP 2.7) [1][2]. This property makes it particularly suitable for designing molecules with improved oral bioavailability or blood-brain barrier penetration without excessive hydrophobicity that could lead to promiscuous binding or poor solubility.

As a Selective Tool Compound for In Vitro Pathway Analysis

The documented lack of inhibitory activity against 5-LOX and sEH (IC₅₀ > 10 μM) allows researchers to use Ethyl 3-(4-methoxyphenoxy)propanoate as a control or scaffold for investigating other biological pathways (e.g., CCR5 antagonism or differentiation pathways) [1]. Its clean profile against these common off-targets minimizes confounding effects, making it a more reliable tool for target validation and phenotypic screening than analogs with uncharacterized or promiscuous enzyme inhibition profiles.

In High-Efficiency Synthetic Routes Requiring a Phenoxypropionate Ester Core

The reported one-step, quantitative-yield synthesis using adapted Vilsmeier conditions provides a practical advantage for both academic and industrial laboratories . Procurement of this compound is justified when a reliable, high-yielding source is needed to streamline the synthesis of more complex molecules, such as phenoxypropionic acid derivatives with nematocidal properties [1]. This reduces the need for in-house multi-step synthesis, saving time and resources.

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